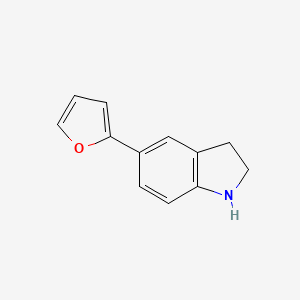![molecular formula C9H6BrFN2O2 B13906469 Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the pyrazolo[1,5-A]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorine-containing σ-complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Electrophilic fluorination: Using reagents like Selectfluor.
Substitution reactions: Particularly nucleophilic substitution at the bromine or fluorine positions.
Oxidation and reduction: Depending on the specific functional groups present on the molecule.
Common Reagents and Conditions
Selectfluor: Used for electrophilic fluorination.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination typically yields fluorinated pyrazolopyridines, while nucleophilic substitution can result in various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used in the design and synthesis of potential drug candidates, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigated for its potential biological activities, such as anti-tuberculosis properties and kinase inhibition.
Chemical Biology: Utilized as a probe to study biological processes and interactions at the molecular level.
Material Science: Explored for its potential use in the development of fluorescent probes and sensors.
Mécanisme D'action
The mechanism of action of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluoropyrazolopyridines have been shown to inhibit certain kinases and phosphodiesterases, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
- 3-Fluoro-2-phenylpyrazolo[1,5-A]pyridine
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Uniqueness
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the pyrazolopyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H6BrFN2O2 |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(11)8(13)10/h2-4H,1H3 |
Clé InChI |
GYIDKKFQVCTIJO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC(=C(N2N=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)

![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)




